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Compound of Interest

Compound Name:
diethyl 1H-pyrazole-3,5-

dicarboxylate

Cat. No.: B1212438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
1H-pyrazole-3,5-dicarboxylate, a key heterocyclic compound with applications in medicinal

chemistry and materials science. This document details the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

for their acquisition and a workflow for its synthesis and analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for diethyl 1H-pyrazole-3,5-
dicarboxylate, providing a quantitative basis for its identification and characterization.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of diethyl 1H-pyrazole-3,5-dicarboxylate is characterized by three

distinct signals corresponding to the protons of the pyrazole ring and the ethyl ester groups.[1]
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

Pyrazole C4-H ~7.0 Singlet - 1H

-O-CH₂-CH₃ ~4.4 Quartet ~7 4H

-O-CH₂-CH₃ ~1.4 Triplet ~7 6H

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of the symmetrically substituted diethyl 1H-
pyrazole-3,5-dicarboxylate is expected to show five distinct signals.[1]

Carbon Assignment Approximate Chemical Shift (δ, ppm)

C=O (Ester) ~160

C3/C5 (Pyrazole) 140 - 150

C4 (Pyrazole) ~115

-O-CH₂-CH₃ 60 - 65

-O-CH₂-CH₃ ~14

Infrared (IR) Spectroscopic Data
The IR spectrum of diethyl 1H-pyrazole-3,5-dicarboxylate displays characteristic absorption

bands corresponding to the vibrational modes of its functional groups.

Vibrational Mode Frequency (cm⁻¹) Intensity

N-H Stretch ~3200-3400 Medium-Strong, Broad

C-H Stretch (Alkyl) 3000–2850 Medium

C=O Stretch (Ester) 1740–1685 Strong

C-O Stretch (Ester) 1300–1000 Strong
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The prominent carbonyl (C=O) stretching vibration from the two equivalent ester groups is a

key feature of the IR spectrum.[1] In the related 1H-pyrazole-3,5-dicarboxylic acid, this stretch

is observed at 1674 cm⁻¹.[1]

Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of diethyl 1H-pyrazole-3,5-dicarboxylate.

The molecular formula is C₉H₁₂N₂O₄, which corresponds to a molecular weight of 212.2 g/mol .

[1]

m/z Assignment

212 [M]⁺ (Molecular Ion)

Common fragmentation patterns for this compound and its analogs include the loss of an

ethoxy radical (•OC₂H₅, 45 Da) or an ethyl radical (•C₂H₅, 29 Da).

Experimental Protocols
Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate
A common and effective method for the synthesis of pyrazoles is the Knorr pyrazole synthesis,

which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For

the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate, a symmetrical 1,3-dicarbonyl

precursor such as diethyl 2-formyl-3-oxosuccinate would be reacted with hydrazine.

Procedure:

Dissolve diethyl 2-formyl-3-oxosuccinate in a suitable solvent, such as ethanol.

Add hydrazine hydrate to the solution, typically in a 1:1 molar ratio.

The reaction mixture is then heated under reflux for a specified period.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.
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The crude product is then purified, for example, by recrystallization or column

chromatography, to yield pure diethyl 1H-pyrazole-3,5-dicarboxylate.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified diethyl 1H-pyrazole-
3,5-dicarboxylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a sufficient number of scans are

collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of the

compound in a volatile solvent (e.g., acetone) and depositing a drop onto a KBr or NaCl

plate.[2] Allow the solvent to evaporate completely.

Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over a typical range

of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded first and

automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry (MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).
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Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer.

Detection: Detect the ions and generate a mass spectrum, which plots the relative

abundance of ions as a function of their m/z ratio.

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of diethyl 1H-pyrazole-3,5-dicarboxylate.
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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